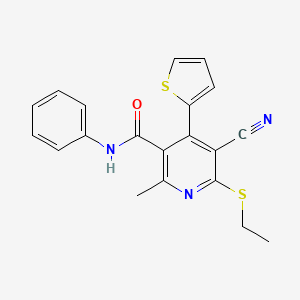
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a cyano group, an ethylsulfanyl group, a methyl group, a phenyl group, and a thiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the cyano, ethylsulfanyl, and methyl groups through a series of substitution reactions. The phenyl and thiophen-2-yl groups can be introduced via coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and thiophen-2-yl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boron reagents (for coupling reactions).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but they often include key signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-thiophen-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-3-25-20-15(12-21)18(16-10-7-11-26-16)17(13(2)22-20)19(24)23-14-8-5-4-6-9-14/h4-11H,3H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJHUMOUBJSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
![1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5086752.png)
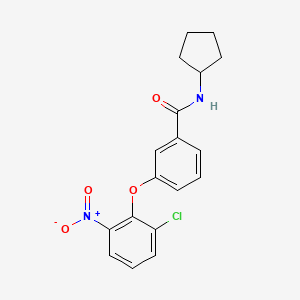
![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)
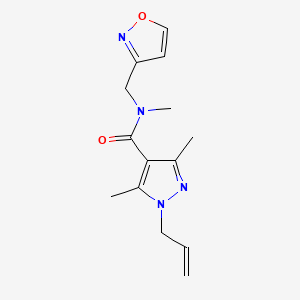
![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)
![4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid](/img/structure/B5086771.png)
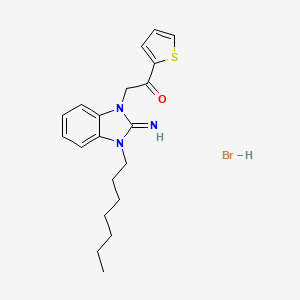

![methyl N-[(5-bromo-2-{[3-(4-morpholinyl)propanoyl]amino}phenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B5086792.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5086801.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B5086809.png)
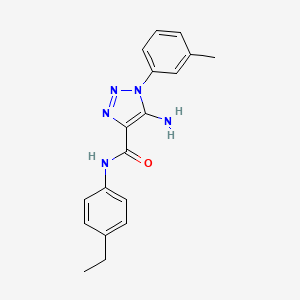
![1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5086815.png)
